2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(2-ethyl-5-thiophen-3-ylpyrazol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-2-14-10(3-5-12)7-11(13-14)9-4-6-15-8-9/h4,6-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHXWOFVDXOPRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CSC=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with an ethyl group and a thiophene ring, contributing to its unique chemical properties. Synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. The Gewald reaction is one method used to synthesize thiophene derivatives, which can then be modified to introduce the pyrazole structure.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various pyrazole derivatives, including those related to this compound. For instance, a study reported that certain pyrazole derivatives exhibited significant antimicrobial effects against multi-drug resistant (MDR) pathogens. The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 0.22 to 0.25 μg/mL, indicating potent activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. These may include enzymes or receptors implicated in bacterial growth and survival. The compound has been identified as a dual inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR .
Cytotoxicity and Safety Profile
In assessing the safety of these compounds, hemolytic activity tests showed low toxicity with % lysis values between 3.23% and 15.22%, significantly lower than that of Triton X-100, a known cytotoxic agent. Additionally, noncytotoxicity was confirmed with IC50 values exceeding 60 µM, indicating a favorable safety profile for further development .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Antimicrobial Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Pyrazole + Thiophene | High (MIC: 0.22 - 0.25) | 12.27 - 31.64 |
| Compound B | Pyrazole + Alkyl Group | Moderate | >60 |
| Compound C | Thiophene Derivative | Low | Not specified |
Case Studies
Several case studies have highlighted the effectiveness of thiophene-bearing pyrazole derivatives in treating infections caused by resistant strains of bacteria. For example, one study demonstrated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin . This suggests their potential utility in combination therapies aimed at enhancing antibiotic efficacy.
Comparison with Similar Compounds
Substituent Variations
Key Structural Differences
- Heterocyclic Core: Pyrazole (target compound) vs. 1,2,4-triazole ().
- Substituents : Thiophen-3-yl (target) vs. trifluoromethyl (), phenyl (), or pyridinyl (). Electron-withdrawing groups (e.g., CF₃) enhance stability, while aromatic groups (e.g., phenyl) improve π-π stacking in drug-receptor interactions .
- Nitrile Position : All analogs retain the acetonitrile group, critical for forming covalent bonds or acting as a hydrogen-bond acceptor .
Physicochemical Properties
- Solubility : The thiophene ring in the target compound increases solubility in organic solvents compared to CF₃-substituted analogs .
- Stability : Trifluoromethyl groups () improve oxidative stability, while pyridinyl substituents () may reduce photostability due to extended conjugation .
Challenges and Limitations
Preparation Methods
Pyrazole Ring Formation via Ketonitrile and Hydrazine Condensation
A well-documented method for synthesizing pyrazole derivatives involves the condensation of ketonitriles with hydrazine monohydrate under microwave irradiation or reflux conditions. The reaction proceeds through nucleophilic attack of hydrazine on the ketonitrile, cyclizing to form the pyrazole ring.
- Combine ketonitrile (2.0 mmol) with methanol (1 mL) and hydrazine monohydrate (2.6 mmol) in a microwave tube.
- Subject the mixture to microwave irradiation at 150 °C, 100 W for 5 minutes.
- Remove volatiles under reduced pressure.
- Purify the residue by trituration or column chromatography to isolate the pyrazole intermediate.
This method yields the pyrazole ring bearing the nitrile group at the appropriate position and can be adapted to introduce various substituents depending on the ketonitrile used.
N1-Ethylation of the Pyrazole Ring
The ethyl group at the N1 position is typically introduced via alkylation of the pyrazole nitrogen:
- Treat the pyrazole intermediate with ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride.
- Reaction conditions generally involve reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- The reaction selectively alkylates the N1 nitrogen without affecting other positions.
This step is crucial for tuning the compound's lipophilicity and biological activity.
Acetonitrile Group Installation at C5 Position
The acetonitrile substituent at the C5 position can be introduced during the initial ketonitrile synthesis or via functional group transformations post-pyrazole formation:
- Use of 5-cyano-substituted ketones or malononitrile derivatives in the pyrazole ring formation step.
- Alternatively, nucleophilic substitution or cyanation reactions on suitable leaving groups positioned at C5.
In some synthetic protocols, multicomponent reactions involving malononitrile and aldehydes facilitate the formation of cyano-substituted heterocycles, which can be adapted for this compound.
Representative Synthesis Procedure (Literature-Inspired)
Research Findings and Challenges
- Synthesis Optimization: Efficient and scalable synthesis methods remain a challenge, especially for regioselective thiophene substitution and selective N1-alkylation.
- Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times and improves yields in pyrazole ring formation from ketonitriles and hydrazine.
- Multicomponent Reactions: Utilizing multicomponent condensation reactions with malononitrile and aldehydes has been demonstrated for related heterocyclic systems, suggesting potential applicability for streamlined synthesis routes.
- Regioselectivity: Controlling the position of thiophene attachment (3- vs. 2-position) and nitrile substitution affects both synthetic approach and biological properties.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Pyrazole ring formation | Condensation of ketonitrile with hydrazine (microwave or reflux) | Ketonitrile derivatives, hydrazine monohydrate | Rapid, high yield, mild conditions | Requires pure ketonitrile precursors |
| Thiophene substitution | Use of thiophene-substituted ketonitriles or cross-coupling | Thiophene-3-yl ketonitrile, Pd catalysts (if coupling) | Regioselective introduction of thiophene | Regioselectivity challenges, catalyst cost |
| N1-Ethylation | Alkylation with ethyl halides under basic conditions | Ethyl bromide/iodide, base (K2CO3) | Simple, selective N-alkylation | Possible side reactions if conditions not controlled |
| Acetonitrile installation | Use of cyano-substituted ketones or malononitrile in multicomponent reactions | Malononitrile, aldehydes | One-pot synthesis potential | Requires optimization for yield and purity |
Q & A
Q. What are the optimal synthetic routes for 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with β-ketonitriles or α,β-unsaturated carbonyl compounds to form the pyrazole ring.
- Functionalization : Introducing the thiophen-3-yl group via cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Acetonitrile attachment : Alkylation or nucleophilic substitution to incorporate the acetonitrile moiety .
Q. Critical parameters :
- Temperature control (e.g., reflux in THF or acetonitrile) to avoid side reactions .
- Use of inert atmospheres (N₂/Ar) to stabilize reactive intermediates .
- Solvent selection (e.g., DMSO for polar intermediates) to enhance solubility .
Yield optimization : Pilot small-scale reactions with varying stoichiometry (1.1–1.5 eq. of reagents) to identify ideal conditions .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic and chromatographic methods:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethyl group at N1, thiophene at C3) .
- HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., C₁₂H₁₂N₃S).
- X-ray crystallography : For unambiguous confirmation of crystal packing and stereochemistry (if crystals are obtainable) .
- HPLC : Purity assessment (>95% purity threshold for biological assays) .
Q. What are the key reactivity patterns of the acetonitrile and pyrazole groups in this compound?
- Acetonitrile group :
- Nucleophilic addition: Reacts with Grignard reagents or organolithium compounds to form ketones or amines .
- Hydrolysis: Under acidic/basic conditions, converts to carboxylic acids or amides .
- Pyrazole ring :
- Electrophilic substitution: Halogenation or nitration at C4 (if unsubstituted) .
- Coordination chemistry: Binds metal ions (e.g., Cu²⁺) via N-atoms for catalytic applications .
Electronic effects : The thiophen-3-yl group enhances electron density at C5, directing reactivity .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Molecular docking : Use software like AutoDock Vina to simulate binding to kinases (e.g., p38 MAPK) or enzymes (e.g., cytochrome P450) .
- QSAR studies : Correlate substituent effects (e.g., ethyl vs. cyclopropylmethyl) with bioactivity using Hammett constants or logP values .
Q. Example workflow :
Generate 3D conformers with Gaussian or Schrödinger Suite.
Dock into target protein pockets (PDB: 1OUY for kinases).
Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Q. How do structural analogs differ in biological activity, and what SAR trends emerge?
| Analog | Modification | Bioactivity Trend | Reference |
|---|---|---|---|
| 2-(1-Cyclopropylmethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile | Cyclopropylmethyl instead of ethyl | Enhanced metabolic stability in liver microsomes | |
| 2-(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile | Bulkier isopropyl group | Reduced solubility but higher kinase inhibition | |
| Removal of acetonitrile | Replaced with carboxylate | Loss of cellular permeability |
SAR Insight : Lipophilic groups (e.g., ethyl) improve membrane penetration, while polar substituents (e.g., acetonitrile) balance solubility .
Q. How should researchers address contradictions in biological assay data (e.g., IC₅₀ variability)?
- Assay standardization :
- Use consistent cell lines (e.g., HEK293 for kinase assays) .
- Control temperature/pH (e.g., 37°C, pH 7.4 for physiological relevance) .
- Data validation :
- Triplicate experiments with positive controls (e.g., BIRB796 for kinase inhibition) .
- Statistical analysis (ANOVA or t-tests) to confirm significance .
Case study : Discrepancies in IC₅₀ values for p38 MAPK inhibition (5–20 µM range) may arise from differences in ATP concentrations .
Q. What strategies mitigate purification challenges for this compound?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 70:30 to 50:50) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases .
Troubleshooting : If the compound degrades during purification, add stabilizers (e.g., 0.1% TFA) .
Q. What safety protocols are critical for handling this compound?
- PPE : Nitrile gloves, lab coat, and goggles .
- Ventilation : Use fume hoods due to potential acetonitrile vapor release .
- Storage : In amber vials under N₂ at –20°C to prevent hydrolysis .
First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Degrades above 40°C (TGA/DSC analysis recommended) .
- Photostability : Protect from UV light to prevent thiophene ring oxidation .
- Solution stability : Stable in DMSO for ≤6 months at –80°C .
Stability assay : Monitor via HPLC at 0, 1, 3, and 6 months .
Q. What mechanistic studies are needed to elucidate its mode of action?
- Enzyme kinetics : Measure Km/Vmax shifts in target enzymes .
- Gene knockout : Use CRISPR/Cas9 to delete putative targets (e.g., MAPK14) and assess phenotypic rescue .
- Metabolite profiling : Identify degradation products via LC-MS to rule offtarget effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
